(+)-Dipivaloyl-D-tartaric Acid

Descripción

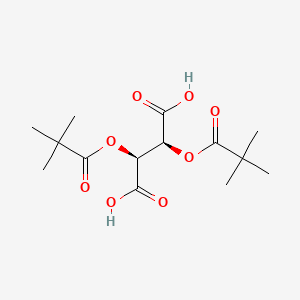

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O8/c1-13(2,3)11(19)21-7(9(15)16)8(10(17)18)22-12(20)14(4,5)6/h7-8H,1-6H3,(H,15,16)(H,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHJEZDFEHUYCR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(C(C(=O)O)OC(=O)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (+)-Dipivaloyl-D-tartaric Acid: Structure, Properties, and Application in Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the control of chirality is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate the production of enantiomerically pure compounds, a frequent regulatory requirement for new drug entities.[1] Among the arsenal of techniques for achieving enantiomeric separation, classical resolution through the formation of diastereomeric salts remains a robust, scalable, and economically viable strategy.[2] This guide provides a comprehensive technical overview of (+)-Dipivaloyl-D-tartaric acid, a highly effective chiral resolving agent, with a focus on its molecular structure, physicochemical properties, and practical application in the separation of racemic mixtures.

Molecular Structure and Physicochemical Properties

This compound, systematically known as (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid, is a derivative of naturally occurring D-(+)-tartaric acid.[3][4] The introduction of two bulky pivaloyl groups to the hydroxyl functionalities of the tartaric acid backbone significantly influences its physical and chemical characteristics, enhancing its efficacy as a chiral resolving agent.

The structural formula of this compound is C₁₄H₂₂O₈, with a molecular weight of 318.32 g/mol .[3] Its IUPAC name is (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂O₈ | [1][3] |

| Molecular Weight | 318.32 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 147 - 152 °C | [1] |

| Optical Rotation | [α]20/D = +24° (c=1 in Dioxane) | [1] |

| CAS Number | 76769-55-6 | [1][5] |

The presence of the sterically demanding pivaloyl groups imparts a rigid conformation to the molecule, which is crucial for establishing specific and differential intermolecular interactions during the formation of diastereomeric salts.[3]

Mechanism of Chiral Recognition and Resolution

The fundamental principle behind the utility of this compound in chiral resolution lies in its ability to form diastereomeric salts with racemic compounds, particularly amines.[2] Enantiomers, being mirror images, possess identical physical properties in an achiral environment, rendering their direct separation challenging.[6] However, by reacting a racemic mixture (a 1:1 mixture of R and S enantiomers) with a single enantiomer of a chiral resolving agent, such as this compound, a pair of diastereomers is formed:

-

[(R)-Base] • [(+)-Acid]

-

[(S)-Base] • [(+)-Acid]

These diastereomers are not mirror images of each other and, consequently, exhibit different physicochemical properties, most notably, differential solubility in a given solvent system.[7][8] This disparity in solubility is the cornerstone of the resolution process, allowing for the selective crystallization of the less soluble diastereomer.[9]

The chiral recognition is governed by a network of intermolecular interactions, including hydrogen bonding between the carboxylic acid groups of the resolving agent and the basic functional group of the substrate, as well as van der Waals and steric interactions involving the bulky pivaloyl groups.[7] The specific three-dimensional arrangement of these interactions leads to a more stable and less soluble crystal lattice for one diastereomer over the other.[7]

Experimental Protocol for Chiral Resolution of a Racemic Amine

The following protocol provides a generalized framework for the chiral resolution of a racemic amine using this compound. It is imperative to note that optimal conditions, including solvent choice, stoichiometry, and crystallization temperature, are substrate-dependent and often require empirical determination.

Materials and Equipment

-

Racemic amine

-

This compound

-

Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)

-

Heating and stirring apparatus (e.g., magnetic stir plate with heating mantle)

-

Crystallization vessel (e.g., Erlenmeyer flask)

-

Filtration apparatus (e.g., Büchner funnel, vacuum flask)

-

Drying oven or vacuum desiccator

-

Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)

Step-by-Step Methodology

Step 1: Solvent Screening and Stoichiometry Determination

The choice of solvent is critical for successful resolution. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. Preliminary small-scale experiments with various solvents are recommended. The molar ratio of the resolving agent to the racemic amine is also a key parameter to optimize. While a 1:1 molar ratio can be effective, often a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is employed to maximize the yield and purity of the less soluble diastereomer.[9]

Step 2: Diastereomeric Salt Formation

-

In a suitable crystallization vessel, dissolve the racemic amine in the chosen solvent. Gentle heating may be required to achieve complete dissolution.

-

In a separate vessel, dissolve this compound in the same solvent, again with gentle heating if necessary.

-

Slowly add the solution of the resolving agent to the solution of the racemic amine with continuous stirring.

-

The formation of the diastereomeric salts may be instantaneous, leading to precipitation, or the solution may remain clear.[9]

Step 3: Crystallization

-

If a precipitate forms immediately, the mixture may need to be heated to redissolve the salts.

-

Allow the solution to cool slowly and undisturbed to room temperature to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.[9]

-

For further precipitation, the flask can be placed in a cooling bath (e.g., ice-water bath). The rate of cooling can influence crystal size and purity.

Step 4: Isolation and Purification of the Diastereomeric Salt

-

Once crystallization is complete, collect the precipitated diastereomeric salt by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.

-

To enhance the enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a suitable solvent.[9]

Step 5: Liberation of the Enantiomerically Enriched Amine

-

Suspend the purified diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

-

Add an aqueous base (e.g., sodium hydroxide, potassium carbonate) to neutralize the this compound and liberate the free amine.

-

Separate the organic layer containing the enantiomerically enriched amine. The aqueous layer can be further extracted with the organic solvent to maximize recovery.

-

The combined organic extracts are then washed, dried, and the solvent is removed under reduced pressure to yield the resolved amine.

Step 6: Recovery of the Chiral Resolving Agent

The aqueous layer from the previous step can be acidified to precipitate the this compound, which can then be collected by filtration, dried, and potentially reused.

Workflow Diagram

Caption: Workflow for the chiral resolution of a racemic amine.

Applications in Drug Development

The synthesis of enantiopure active pharmaceutical ingredients (APIs) is a critical aspect of modern drug development. This compound and its analogs are widely employed in the pharmaceutical industry for the resolution of chiral intermediates and final APIs.[1] Its application spans various therapeutic areas where single-enantiomer drugs have demonstrated improved efficacy and safety profiles. The ability to perform this resolution at an industrial scale makes it a valuable tool in the cost-effective manufacturing of chiral drugs.

Conclusion

This compound is a powerful and versatile chiral resolving agent with a well-established role in the synthesis of enantiomerically pure compounds. Its efficacy stems from its rigid molecular structure and the distinct physicochemical properties of the diastereomeric salts it forms. A thorough understanding of the principles of diastereomeric salt formation and the systematic optimization of experimental parameters are crucial for achieving successful chiral resolution. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their pursuit of single-enantiomer therapeutics and other chiral molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to (+)-Dipivaloyl-D-tartaric acid: Properties, Characterization, and Application in Chiral Resolution

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. (+)-Dipivaloyl-D-tartaric acid, often abbreviated as (+)-DPTA, stands as a key enabling tool in this pursuit. As a C₂-symmetric chiral dicarboxylic acid, derived from the naturally abundant chiral pool molecule D-(+)-tartaric acid, its rigid structure and strategically placed functional groups make it an exceptionally effective chiral resolving agent.

This guide provides an in-depth exploration of the physical and chemical properties of (+)-DPTA. Moving beyond a simple datasheet, we will delve into the causality behind its functional characteristics, provide field-proven experimental protocols for its primary application, and offer a comprehensive spectroscopic profile. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile chiral auxiliary.

Molecular Structure and Stereochemical Foundation

The efficacy of (+)-DPTA as a chiral resolving agent is fundamentally rooted in its well-defined three-dimensional architecture. Its IUPAC name is (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid.[1] The core of the molecule is a four-carbon butanedioic acid backbone, with two adjacent stereocenters derived from D-tartaric acid, fixing them in the (2S, 3S) configuration.

The hydroxyl groups of the parent tartaric acid are esterified with bulky pivaloyl (trimethylacetyl) groups. These sterically demanding groups serve two primary purposes:

-

They lock the conformation of the molecule, providing a rigid and predictable chiral environment.

-

They enhance the molecule's solubility in organic solvents, which are typically required for diastereomeric salt crystallization.

This combination of a rigid chiral scaffold and strategically placed carboxylic acid groups allows (+)-DPTA to engage in differential intermolecular interactions with the enantiomers of a racemic base, forming diastereomeric salts with distinct physical properties.

Caption: Chemical Structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of (+)-DPTA is essential for its effective storage, handling, and application. Key quantitative data are summarized in Table 1.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂O₈ | [1][2] |

| Molecular Weight | 318.32 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 127-130 °C | [2][4] |

| Optical Rotation | [α]²⁰/D +23.5 ± 1° (c=1.7 in dioxane) | [2] |

| Density | ~1.24 g/cm³ (Predicted) | [5] |

| pKa₁ | ~1.68 (Predicted) | [5] |

| IUPAC Name | (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid | [1] |

Melting Point Considerations

While the most commonly cited melting point for (+)-DPTA is in the range of 127-130 °C, some sources may report slightly different ranges.[2][4] Such variations can arise from differences in crystalline form (polymorphism) or the presence of impurities. From an application standpoint, a sharp melting range is a reliable indicator of high purity. Thermogravimetric Analysis (TGA) of the parent compound, tartaric acid, shows that thermal decomposition begins to occur at temperatures above 170 °C.[6][7] It is crucial to avoid prolonged heating of (+)-DPTA near its decomposition temperature to maintain its structural integrity.

Solubility Profile

For practical applications, a solvent screening is always the first step. Protic solvents like methanol, ethanol, and isopropanol, or aprotic solvents like acetonitrile and ethyl acetate, are common starting points. Often, a mixture of solvents is required to fine-tune the solubility differential for optimal separation.

Acidity

With a predicted pKa₁ of approximately 1.68, (+)-DPTA is a relatively strong dicarboxylic acid.[5] This is significantly more acidic than the parent D-tartaric acid (pKa₁ = 2.93).[9] This enhanced acidity is due to the electron-withdrawing inductive effect of the neighboring pivaloyl ester groups, which stabilizes the carboxylate conjugate base. This strong acidity ensures efficient and complete salt formation with a wide range of basic compounds, including weakly basic amines.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the identity and purity of (+)-DPTA.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity, reflecting the molecule's C₂ symmetry. Expected signals include:

-

A sharp, prominent singlet around 1.2 ppm, integrating to 18 protons, corresponding to the two equivalent tert-butyl groups.

-

A sharp singlet around 5.8 ppm, integrating to 2 protons, for the two equivalent methine protons (-CH-) at the stereocenters.

-

A very broad singlet at higher chemical shift (>10 ppm) for the two acidic carboxylic acid protons, which may or may not be visible depending on the solvent and concentration.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will also reflect the molecular symmetry. Key resonances include signals for the carboxylic acid carbonyl, the ester carbonyl, the quaternary carbons and methyl carbons of the tert-butyl groups, and the methine carbons.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[1] Characteristic absorption bands include:

-

A very broad O-H stretching band from ~2500-3300 cm⁻¹, typical for a hydrogen-bonded carboxylic acid.

-

A strong, sharp C=O stretching band for the ester groups, typically around 1740-1760 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid groups, typically around 1700-1725 cm⁻¹.

-

C-O stretching bands in the 1100-1300 cm⁻¹ region.

-

Core Application: Chiral Resolution of Racemic Amines

The primary and most valuable application of (+)-DPTA is the separation of enantiomers from a racemic mixture of a chiral base, most commonly an amine.[3] The process relies on the formation of diastereomeric salts that can be separated by fractional crystallization.

Principle of Diastereomeric Salt Resolution

When a racemic amine, (R/S)-Amine, is reacted with an enantiomerically pure resolving agent like (+)-DPTA, two diastereomeric salts are formed:

-

[(R)-Amine]·[(+)-DPTA]

-

[(S)-Amine]·[(+)-DPTA]

These two salts are diastereomers; they are not mirror images of each other. Consequently, they have different crystal lattice energies and, crucially, different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be induced to crystallize preferentially while the other remains dissolved in the mother liquor.[11]

Caption: Generalized workflow for chiral resolution via diastereomeric salt formation.

Field-Proven Experimental Protocol: Resolution of a Racemic Amine

This protocol provides a robust, self-validating framework. The success of the resolution is critically dependent on the empirical optimization of the solvent system and crystallization conditions for the specific amine.

Materials:

-

Racemic amine (1.0 equivalent)

-

This compound (0.5 - 1.0 equivalent). Scientist's Note: Starting with 0.5 equivalents is often more efficient. It ensures that only one enantiomer can crystallize as the salt, potentially leading to higher enantiomeric excess in the first crop of crystals.

-

Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate)

-

Aqueous base (e.g., 2 M NaOH or Na₂CO₃)

-

Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Anhydrous sodium or magnesium sulfate

Procedure:

-

Solvent Selection and Dissolution:

-

In a small test tube, attempt to dissolve a small quantity of the racemic amine and (+)-DPTA in a candidate solvent with gentle heating. The ideal solvent is one in which both components are soluble when hot but have limited solubility at room temperature or below.

-

Once a solvent or solvent system is chosen, dissolve the racemic amine (1.0 eq) and (+)-DPTA (0.5-1.0 eq) in the minimum amount of the hot solvent in an Erlenmeyer flask with stirring. Ensure a clear, homogeneous solution is formed.[12]

-

-

Crystallization:

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of well-ordered crystals and achieving high diastereomeric purity.

-

If no crystals form, scratching the inside of the flask with a glass rod at the air-liquid interface can initiate nucleation. If this fails, the solution can be stored at a lower temperature (e.g., 4 °C) for several hours to overnight.[13]

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent. This removes residual mother liquor containing the more soluble diastereomer. Over-washing will dissolve the product and reduce the yield.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected crystals (the isolated diastereomeric salt) in a mixture of water and an appropriate organic extraction solvent (e.g., dichloromethane).

-

While stirring vigorously, add an aqueous base (e.g., 2 M NaOH) dropwise until the pH of the aqueous layer is >12. This deprotonates the amine, breaking the salt and liberating the free base into the organic layer.[11] The resolving agent will remain in the aqueous layer as its sodium salt.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched amine.

-

-

Analysis and Validation:

-

Determine the yield of the resolved amine. The theoretical maximum yield is 50%.

-

Critically, determine the enantiomeric excess (e.e.) of the product using a validated chiral analytical method, such as chiral HPLC or by measuring the specific optical rotation and comparing it to the literature value for the pure enantiomer.

-

Synthesis Overview

(+)-DPTA is readily synthesized from commercially available and inexpensive D-(+)-tartaric acid. The general method involves the esterification of the two hydroxyl groups.

Caption: General synthesis scheme for this compound.

A typical preparative method involves reacting D-tartaric acid with at least two equivalents of pivaloyl chloride.[8] The reaction is often carried out at elevated temperatures, and a base such as pyridine may be used to scavenge the HCl byproduct. The reaction first forms the diacyltartaric anhydride, which is then carefully hydrolyzed to yield the final dicarboxylic acid product.[8][14]

Conclusion

This compound is more than just a chemical reagent; it is a precision tool for manipulating stereochemistry. Its rigid, C₂-symmetric structure, derived from the chiral pool, provides a powerful platform for resolving racemic bases through the formation of diastereomeric salts. A comprehensive understanding of its physical properties, particularly its solubility and melting point, and its chemical nature as a strong chiral acid, is essential for its successful application. The protocols and insights provided in this guide equip the research and development scientist with the foundational knowledge to effectively leverage (+)-DPTA in the synthesis of enantiomerically pure molecules, a cornerstone of modern drug discovery and development.

References

- 1. This compound | C14H22O8 | CID 16212279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-O,O -Di-pivaloyl- D -tartaric acid = 98.0 76769-55-6 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 76769-55-6 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid | Fukami | International Journal of Chemistry | CCSE [ccsenet.org]

- 7. researchgate.net [researchgate.net]

- 8. (-)-DIPIVALOYL-L-TARTARIC ACID | 65259-81-6 [chemicalbook.com]

- 9. D-Tartaric Acid [drugfuture.com]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (+)-Dipivaloyl-D-tartaric Acid

This guide provides an in-depth analysis of the spectroscopic data for (+)-Dipivaloyl-D-tartaric acid, a pivotal chiral resolving agent in chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are grounded in established analytical principles to ensure scientific rigor and practical applicability.

Introduction

This compound, systematically named (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid, is a derivative of D-tartaric acid. Its rigid chiral backbone, conferred by the two bulky pivaloyl groups, makes it an effective agent for the resolution of racemic mixtures, a critical step in the synthesis of enantiomerically pure pharmaceuticals.[1] A thorough understanding of its spectroscopic properties is fundamental for its quality control and for elucidating its interactions with other molecules. This guide presents a detailed examination of its ¹H NMR, ¹³C NMR, and IR spectra, offering insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that can be unambiguously assigned to its constituent atoms.

¹H and ¹³C NMR Spectral Data

The following table summarizes the expected chemical shifts for this compound. These values are compiled from typical ranges for similar functional groups and available spectral data.[2][3]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Methine (CH) | ~5.8 | ~70-75 |

| Carboxylic Acid (COOH) | ~10-13 (broad) | ~170-175 |

| Pivaloyl Methyl (C(CH₃)₃) | ~1.2 | ~27 |

| Pivaloyl Quaternary Carbon (C (CH₃)₃) | - | ~39 |

| Pivaloyl Carbonyl (C =O) | - | ~176-178 |

Interpretation of NMR Spectra

The ¹H NMR spectrum is characterized by a singlet for the methine protons (CH) at approximately 5.8 ppm. The downfield shift of this signal is due to the deshielding effect of the adjacent ester oxygen atoms. The eighteen protons of the two tert-butyl groups give rise to a large singlet around 1.2 ppm. The acidic protons of the carboxylic acid groups are typically observed as a broad singlet in the 10-13 ppm region, and its position can be highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbons of the carboxylic acid and ester groups are found in the downfield region (170-178 ppm). The methine carbons appear around 70-75 ppm. The quaternary and methyl carbons of the pivaloyl groups are observed at approximately 39 ppm and 27 ppm, respectively.[2]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for good solubility) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Process the data similarly to the ¹H spectrum.

-

Causality in Experimental Choices:

-

Solvent Selection: CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, for compounds with acidic protons that may exchange, DMSO-d₆ can be a better choice as it slows down the exchange rate.

-

Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or above) provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment, especially in complex molecules.

-

Proton Decoupling in ¹³C NMR: This technique removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum where each unique carbon atom appears as a single peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The table below lists the characteristic IR absorption bands for this compound.[3]

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) |

| Alkane (C-H) | Stretching | 2970-2870 |

| Ester (C=O) | Stretching | ~1750 |

| Carboxylic Acid (C=O) | Stretching | ~1710 |

| Ester (C-O) | Stretching | 1250-1150 |

Interpretation of IR Spectrum

The IR spectrum of this compound is dominated by strong absorptions from the carbonyl groups. The C=O stretching vibration of the ester groups is expected around 1750 cm⁻¹, while that of the carboxylic acid groups appears at a slightly lower wavenumber, around 1710 cm⁻¹. The broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimers. The C-H stretching vibrations of the tert-butyl groups are observed in the 2970-2870 cm⁻¹ range. The C-O stretching of the ester groups gives rise to strong bands in the 1250-1150 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR Method)

Objective: To obtain an IR spectrum to identify the functional groups.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Isopropanol or ethanol for cleaning

Procedure:

-

Background Scan:

-

Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with isopropanol and allow it to dry completely.

-

Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks.

-

Causality in Experimental Choices:

-

ATR Technique: The ATR method is a popular choice for solid samples as it requires minimal sample preparation and is non-destructive. It provides high-quality spectra with good reproducibility.

-

Background Correction: This is a critical step to ensure that the resulting spectrum only contains absorption bands from the sample, providing a clean and interpretable result.

Molecular Structure and Key Spectroscopic Correlations

The following diagram illustrates the structure of this compound and highlights the key correlations between its structure and its NMR and IR spectroscopic data.

Caption: Molecular structure of this compound with key NMR and IR correlations.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint of this compound. The ¹H NMR, ¹³C NMR, and IR spectra are consistent with its known structure and provide a reliable basis for its identification and quality assessment. The detailed experimental protocols offer a framework for reproducible data acquisition, ensuring the integrity of future analytical work. For researchers in asymmetric synthesis and drug development, a solid understanding of these spectroscopic features is indispensable for the effective application of this important chiral resolving agent.

References

The Cornerstone of Chirality: An In-depth Technical Guide to (+)-Dipivaloyl-D-tartaric acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical industry, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to isolate or synthesize a single enantiomer is a cornerstone of drug development. This guide provides a deep dive into the synthesis, properties, and multifaceted applications of (+)-Dipivaloyl-D-tartaric acid, a powerful chiral resolving agent and auxiliary. We will explore the mechanistic underpinnings of its utility, grounded in field-proven insights and supported by authoritative references, to provide a comprehensive resource for professionals in the field.

Understanding the Molecule: Synthesis and Physicochemical Properties

This compound, also known as (+)-DPTA, is a derivative of naturally occurring D-tartaric acid.[1] The introduction of bulky pivaloyl (trimethylacetyl) groups to the hydroxyl functionalities of tartaric acid significantly enhances its utility as a chiral resolving agent.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the acylation of D-tartaric acid to form the corresponding anhydride, followed by hydrolysis.[2][3]

Step 1: Synthesis of (+)-Dipivaloyl-D-tartaric Anhydride

The first step involves the reaction of D-tartaric acid with pivaloyl chloride.[2] The reaction is typically heated to drive the formation of the anhydride.

Experimental Protocol: Synthesis of (+)-Dipivaloyl-D-tartaric Anhydride [2]

-

In a suitable reaction vessel, combine D-tartaric acid and pivaloyl chloride.

-

Heat the reaction mixture to a temperature between 120-140 °C.

-

Maintain this temperature for approximately 4 hours to ensure the completion of the reaction.

-

The resulting product is (+)-Dipivaloyl-D-tartaric anhydride.

Step 2: Hydrolysis to this compound

The anhydride is then hydrolyzed to yield the final diacid product.[4]

Experimental Protocol: Hydrolysis of the Anhydride [4]

-

Transfer the synthesized anhydride to a flask.

-

Add an equivalent amount of water and a suitable solvent, such as toluene.

-

Heat the mixture to reflux and maintain for approximately 5 hours to facilitate complete hydrolysis.

-

Upon cooling, this compound will crystallize from the solution.

-

The crystals are collected by filtration and dried.

Caption: Synthesis workflow for this compound.

Physicochemical and Chiroptical Properties

The physical and chiroptical properties of this compound are crucial for its application.

| Property | Value | Reference(s) |

| CAS Number | 76769-55-6 | [1] |

| Molecular Formula | C₁₄H₂₂O₈ | [1] |

| Molecular Weight | 318.32 g/mol | [1] |

| Melting Point | 127-130 °C | [1][5] |

| Optical Activity | [α]20/D +23.5±1°, c = 1.7% in dioxane | [1] |

| Appearance | White to light yellow crystalline powder | [6][7] |

The Art of Separation: Chiral Resolution via Diastereomeric Salt Formation

The most prominent application of this compound is in the chiral resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts.[8] This classical yet powerful technique relies on the principle that diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[9]

The Mechanism of Chiral Recognition

The efficacy of chiral resolution hinges on the ability of the resolving agent to interact differently with the two enantiomers of the racemate. In the case of this compound and a racemic amine, an acid-base reaction leads to the formation of two diastereomeric salts: [(R)-amine]·[(+)-DPTA] and [(S)-amine]·[(+)-DPTA].

The distinct three-dimensional structures of these diastereomeric salts result in different crystal packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces. These differences in the crystal lattice lead to a disparity in their solubilities in a given solvent.[10] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated while the other remains in the mother liquor.[8][9]

While a specific crystal structure for a diastereomeric salt of this compound was not found in the available literature, the principles can be illustrated with the closely related di-p-toluoyl-D-tartaric acid (D-DTTA) in its resolution of DL-leucine.[10] The crystal structure reveals that the more stable and less soluble diastereomer exhibits a more favorable network of intermolecular interactions.[10]

Caption: Mechanism of chiral resolution by diastereomeric salt formation.

Experimental Protocol for Chiral Resolution of a Racemic Amine

The following is a generalized protocol for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.[8][9]

-

Dissolution: In separate flasks, dissolve the racemic amine (1.0 equivalent) and this compound (0.5-1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture) with gentle heating.

-

Salt Formation: Slowly add the solution of the resolving agent to the stirred solution of the amine.

-

Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator can increase the yield. Seeding with a small crystal of the desired salt can be beneficial.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent to remove the mother liquor.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.

-

Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent.

-

Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using techniques such as chiral HPLC or polarimetry.

Beyond Separation: A Tool for Asymmetric Synthesis

This compound also serves as a valuable tool in asymmetric synthesis, primarily as a chiral protonating agent (CPA) for the "deracemization" of carbonyl compounds.[11] This process involves the enantioselective protonation of a prochiral enolate or enamine intermediate.

Mechanism of Enantioselective Protonation

In this application, a racemic carbonyl compound is first converted to a prochiral enolate using a strong base. This enolate is then protonated by the chiral Brønsted acid, this compound. The chiral environment provided by the resolving agent directs the protonation to one of the two enantiotopic faces of the enolate, leading to an excess of one enantiomer of the starting carbonyl compound.[12]

The transition state for this proton transfer is believed to involve a highly organized assembly where the enolate is coordinated to the chiral acid through hydrogen bonding. The bulky pivaloyl groups of (+)-DPTA create a sterically hindered environment that favors one approach of the proton to the enolate over the other.

Caption: Enantioselective protonation of a prochiral enolate.

Applications in the Synthesis of Optically Active Compounds

This methodology has been successfully applied to the synthesis of optically active α-amino acids and other valuable chiral building blocks.[11] The ability to catalytically generate enantiomeric excess from a racemic starting material is a highly atom-economical and elegant approach in asymmetric synthesis.

Conclusion

This compound is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its robust performance as a chiral resolving agent for racemic amines, grounded in the principles of diastereomeric salt formation, has made it a staple in both academic and industrial laboratories. Furthermore, its application as a chiral protonating agent opens avenues for the catalytic deracemization of carbonyl compounds, offering an efficient route to enantiomerically enriched products. A thorough understanding of the underlying mechanisms and experimental protocols, as detailed in this guide, is essential for leveraging the full potential of this remarkable chiral auxiliary in the pursuit of enantiomerically pure molecules for drug discovery and development.

References

- 1. (+)-O,O -Di-pivaloyl- D -tartaric acid = 98.0 76769-55-6 [sigmaaldrich.com]

- 2. (-)-DIPIVALOYL-L-TARTARIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. (-)-DIPIVALOYL-L-TARTARIC ACID | 65259-81-6 [chemicalbook.com]

- 7. (-)-DIPIVALOYL-L-TARTARIC ACID Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. (+)-O,O -Di-pivaloyl- D -tartaric acid = 98.0 76769-55-6 [sigmaaldrich.com]

- 12. Enantioselective Protonation of Enolates and Enols [ouci.dntb.gov.ua]

A Comprehensive Technical Guide to (+)-Dipivaloyl-D-tartaric Acid for Chiral Resolution in Pharmaceutical Development

The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that profoundly impacts drug efficacy and safety.[1] The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Consequently, the production of enantiomerically pure compounds is often a stringent regulatory requirement for the development of new therapeutics.[2]

Classical chemical resolution via diastereomeric salt formation remains one of the most robust and economically viable methods for separating enantiomers on an industrial scale.[3][4][5] This technique leverages the formation of diastereomers, which, unlike enantiomers, possess distinct physical properties such as solubility, allowing for their separation by methods like fractional crystallization.[2][5][6][7] Among the arsenal of chiral resolving agents, (+)-Dipivaloyl-D-tartaric acid has emerged as a highly effective and versatile tool for the separation of a wide array of racemic compounds.[8] This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of this compound in chiral resolution.

Physicochemical Profile of this compound

This compound, also known as (+)-O,O'-dipivaloyl-(2R,3R)-tartaric acid, is a derivative of naturally occurring (+)-tartaric acid.[9] The introduction of bulky pivaloyl groups enhances its resolving capabilities by creating a more defined and rigid chiral environment, which in turn leads to more pronounced differences in the physical properties of the resulting diastereomeric salts.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₈ | [8][10][11] |

| Molecular Weight | 318.32 g/mol | [8][10][11] |

| Appearance | White to off-white crystalline powder | [8][12] |

| Melting Point | 127-130 °C | [11][13][14][15] |

| Optical Rotation | [α]20/D +23.5±1°, c = 1.7% in dioxane | [15][16] |

| Solubility | Soluble in diethyl ether, THF, and aqueous NaHCO₃ solution; insoluble in cold water. | [9] |

The key advantages of this compound as a resolving agent include its high crystallinity, which facilitates the formation of well-defined diastereomeric salt crystals, its stability under various reaction conditions, and its broad applicability for the resolution of diverse racemic compounds, particularly amines and alcohols.[8]

The Mechanism of Enantioselective Recognition

The fundamental principle of chiral resolution using this compound lies in the differential interaction between the chiral resolving agent and the individual enantiomers of a racemic mixture. This interaction leads to the formation of a pair of diastereomeric salts with distinct physicochemical properties, most notably, different solubilities.[2][3]

The formation of these diastereomeric salts is an acid-base reaction.[2] The acidic carboxylic acid groups of this compound react with a basic functional group, typically an amine, in the racemic compound. The resulting salts, (R)-base·(+)-acid and (S)-base·(+)-acid, are diastereomers. The difference in their three-dimensional structures gives rise to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system.[2][3] This disparity in solubility is the cornerstone of the separation process.

Caption: Mechanism of chiral recognition and diastereomer formation.

A Practical Guide to Chiral Resolution: Experimental Protocol

The following is a generalized, step-by-step protocol for the chiral resolution of a racemic amine using this compound. It is crucial to note that the optimal conditions, particularly the choice of solvent and temperature profile, are substrate-dependent and may require empirical optimization.

Materials and Reagents:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

-

2 M Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment

Step-by-Step Methodology:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine (1.0 equivalent) in a minimal amount of the chosen solvent in an Erlenmeyer flask. Gentle heating may be applied to aid dissolution.[2]

-

In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent.[2]

-

Add the solution of the resolving agent to the amine solution with stirring.

-

-

Crystallization of the Less Soluble Diastereomer:

-

Allow the resulting solution to cool slowly to room temperature to induce crystallization.[2] For further crystallization, the flask can be placed in a refrigerator or an ice bath.[2]

-

The formation of crystals of the less soluble diastereomeric salt should be observed. Seeding with a small crystal of the desired diastereomer can be beneficial to initiate crystallization.[2]

-

-

Isolation and Purification:

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[2]

-

The crystals can be further purified by recrystallization from a suitable solvent to enhance the diastereomeric excess.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent.

-

Add a base, such as 2 M NaOH solution, dropwise with stirring until the pH is basic (pH > 10) to liberate the free amine.[2]

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Analysis:

-

Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.[2]

-

Caption: Experimental workflow for a typical chiral resolution.

Versatility in Application: Case Studies

The efficacy of this compound and its analogs as resolving agents has been demonstrated for a variety of racemic compounds. The choice of resolving agent and solvent system is critical for achieving high resolution efficiency.

| Racemic Compound | Resolving Agent | Solvent | Enantiomeric Excess (e.e.) | Reference |

| N-methylamphetamine | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid | Methanol | 57.9% | [17][18] |

| dl-leucine | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate | - | 91.20% | [3] |

| (RS)-Ibuprofen | O, O'-Disubstituted Tartaric Acid Derivatives | - | - | [19] |

Note: The yield of the final enantiomer will typically be lower than the theoretical maximum of 50% due to losses during crystallization and work-up.[2]

Troubleshooting and Strategic Optimization

While diastereomeric salt resolution is a powerful technique, challenges can arise. "Oiling out," where the diastereomeric salt separates as a liquid rather than a crystalline solid, can be problematic. This can often be addressed by changing the solvent, lowering the concentration, or slowing down the rate of cooling.

Poor diastereoselectivity, resulting in low enantiomeric excess of the resolved product, is another common issue. Optimization strategies include:

-

Solvent Screening: The choice of solvent is paramount as it directly influences the solubility difference between the diastereomers. A systematic screening of various solvents and solvent mixtures is often necessary.

-

Temperature Control: A carefully controlled cooling profile during crystallization can significantly impact the selectivity of the process.

-

Stoichiometry: Varying the molar ratio of the resolving agent to the racemic compound can influence the efficiency of the resolution.[17][18]

Conclusion: A Cornerstone of Asymmetric Synthesis

This compound stands as a testament to the enduring utility of classical resolution techniques in the modern pharmaceutical industry. Its favorable physicochemical properties, coupled with its broad applicability, make it an invaluable tool for researchers and drug development professionals. A thorough understanding of the principles of diastereomeric salt formation and a systematic approach to experimental optimization are key to harnessing the full potential of this exceptional chiral resolving agent. Its continued application will undoubtedly contribute to the efficient and cost-effective production of enantiomerically pure active pharmaceutical ingredients, ultimately enhancing drug safety and efficacy.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemimpex.com [chemimpex.com]

- 9. (-)-DIPIVALOYL-L-TARTARIC ACID | 65259-81-6 [chemicalbook.com]

- 10. This compound | C14H22O8 | CID 16212279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. Newblue-CHEM this compound, CasNo.76769-55-6 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 13. This compound | 100874-47-3 [chemicalbook.com]

- 14. This compound | 76769-55-6 [chemicalbook.com]

- 15. (+)-O,O -Di-pivaloyl- D -tartaric acid = 98.0 76769-55-6 [sigmaaldrich.com]

- 16. (-)-DIPIVALOYL-L-TARTARIC ACID Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 17. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Technical Guide to Chiral Resolution Using (+)-Dipivaloyl-D-tartaric Acid

Abstract

Chiral resolution by diastereomeric salt formation remains a cornerstone technique in the pharmaceutical and fine chemical industries for isolating single enantiomers from racemic mixtures.[1] This guide provides an in-depth examination of the mechanism of action of (+)-O,O′-Dipivaloyl-D-tartaric acid (DPTA), a highly effective chiral resolving agent. We will explore the fundamental principles of diastereomeric salt formation, the structural attributes of DPTA that drive effective separation, and the critical process parameters that must be optimized for successful resolution. This document is intended for researchers, scientists, and drug development professionals seeking to implement or refine chiral resolution protocols.

The Principle: From Enantiomers to Separable Diastereomers

Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., solubility, melting point) in an achiral environment, making their direct separation challenging.[2] The most common and robust method to overcome this is to convert the pair of enantiomers into a pair of diastereomers.[3] Diastereomers are not mirror images of each other and, crucially, exhibit different physicochemical properties, including solubility, which can be exploited for separation.[1][4]

The mechanism of action for (+)-Dipivaloyl-D-tartaric acid hinges on this principle. When a racemic base, such as an amine ((R/S)-Amine), is reacted with an enantiomerically pure chiral acid like (+)-DPTA, an acid-base reaction occurs, forming two distinct diastereomeric salts.[5]

-

(R)-Amine + (+)-DPTA → [(R)-Amine ⋅ (+)-DPTA] salt

-

(S)-Amine + (+)-DPTA → [(S)-Amine ⋅ (+)-DPTA] salt

These two salts, [(R)-Amine ⋅ (+)-DPTA] and [(S)-Amine ⋅ (+)-DPTA], have a diastereomeric relationship. This difference in their three-dimensional structure leads to variations in their crystal lattice energies and how they interact with solvent molecules.[6] Consequently, one diastereomeric salt is typically less soluble in a given solvent system and will preferentially crystallize, allowing for its isolation by filtration.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Safe Handling of (+)-Dipivaloyl-D-tartaric Acid for Research and Drug Development Professionals

Preamble: A Proactive Approach to Laboratory Safety

In the dynamic landscape of pharmaceutical research and development, the pursuit of novel therapeutics necessitates a foundational commitment to safety. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for (+)-Dipivaloyl-D-tartaric acid, a chiral resolving agent pivotal in the synthesis of enantiomerically pure compounds. As laboratory professionals, our expertise is not only defined by our scientific discoveries but also by our unwavering dedication to creating a secure research environment. This document is structured to empower researchers with the knowledge to mitigate risks, understand the causality behind safety protocols, and implement self-validating systems for handling this chemical compound.

Section 1: Chemical and Physical Properties

A thorough understanding of a chemical's properties is the cornerstone of its safe handling. This compound is a white to off-white solid with a molecular formula of C14H22O8 and a molecular weight of approximately 318.32 g/mol .[1] Key physical data are summarized below to inform handling and storage procedures.

| Property | Value | Source |

| Melting Point | 127-130 °C | [2][3] |

| Boiling Point | 436.6±45.0 °C (Predicted) | [2] |

| Density | 1.240±0.06 g/cm3 (Predicted) | [2] |

| Solubility | Soluble in dioxane. | [2] |

| Hygroscopicity | Hygroscopic | [2] |

The hygroscopic nature of this compound necessitates storage in a dry environment to maintain its chemical integrity. Its solid form at room temperature indicates that the primary route of exposure is through inhalation of dust particles or direct skin and eye contact.

Section 2: Hazard Identification and GHS Classification

While some safety data sheets classify this compound as not a hazardous substance or mixture under Regulation (EC) No 1272/2008, a conservative approach to safety is always recommended in a laboratory setting.[4][5] Discrepancies in classifications can arise from different data sources or concentrations. Therefore, it is prudent to be aware of potential hazards. Some sources indicate the following GHS hazard statements for similar tartaric acid derivatives:

-

H315: Causes skin irritation.

-

H318 / H319: Causes serious eye damage / Causes serious eye irritation.[6][7][8]

-

H335: May cause respiratory irritation.

Given the potential for dust generation when handling the solid form, the risk of eye, skin, and respiratory irritation should be a primary consideration in the development of safety protocols.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A local exhaust ventilation system, such as a chemical fume hood, is highly recommended to prevent the dispersion of dust.[4][9]

-

Safety Showers and Eyewash Stations: Readily accessible and functioning safety showers and eyewash stations are mandatory in any laboratory where this chemical is handled.[4]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards are required to protect against dust particles and splashes.[7][10][11]

-

Skin Protection:

-

Gloves: Impervious gloves, such as nitrile or neoprene, should be worn to prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[10][12]

-

Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[10]

-

-

Respiratory Protection: If handling procedures are likely to generate significant amounts of dust, a NIOSH-approved P95 or P1 particle respirator may be necessary.[10]

Caption: Personal Protective Equipment (PPE) Workflow.

Section 4: Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining the stability of this compound and preventing accidental exposure.

Safe Handling Practices

-

Avoid Dust Formation: Handle the solid material in a way that minimizes the generation of dust.[10] Use appropriate tools for transferring the powder and avoid pouring it from a height.

-

Grounding: For processes that may generate static electricity, such as pneumatic transport or fine grinding, ensure that equipment is properly bonded and grounded to prevent dust explosions.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[4][9]

-

Avoid Incompatibilities: Keep the substance away from strong oxidizing agents, strong bases, and metals.[7]

Storage Recommendations

-

Container: Store in the original, tightly sealed container.[9][12]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and moisture due to its hygroscopic nature.[2][9]

-

Segregation: Store away from incompatible materials.

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell. | [4][9][10] |

| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin with plenty of water for 15-20 minutes. Seek medical attention if irritation develops or persists. | [4][9][10] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][7][8][9][10] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention. | [4][9][10] |

Accidental Release Measures

For a minor spill, the following steps should be taken:

-

Evacuate and Secure: Clear the area of all non-essential personnel and move upwind of the spill.

-

Control Ignition Sources: Remove any potential sources of ignition.[7]

-

Containment: Prevent the spilled material from entering drains or waterways.

-

Clean-up: Carefully sweep or scoop up the solid material, avoiding the generation of dust.[10] Place the collected material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly.

For major spills, evacuate the area and contact the appropriate emergency response team.

Caption: Spill Response Workflow.

Fire-Fighting Measures

While this compound is a combustible solid, it may be difficult to ignite. However, fine dust dispersed in the air can form an explosive mixture.[13]

-

Suitable Extinguishing Media: Use a water spray, foam, dry chemical powder, or carbon dioxide.[9][10]

-

Fire-Fighting Procedures: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[10]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon oxides (CO, CO2).[7][10]

Section 6: Waste Disposal

All waste materials should be disposed of in accordance with local, state, and federal regulations.[4] Contact a licensed professional waste disposal service to dispose of this material.

Section 7: Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its properties and potential hazards, coupled with the diligent implementation of appropriate safety protocols. By fostering a culture of safety and adhering to the guidelines outlined in this document, we can ensure the well-being of our researchers while advancing the frontiers of science.

References

- 1. This compound | C14H22O8 | CID 16212279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 76769-55-6 [amp.chemicalbook.com]

- 3. This compound | 76769-55-6 [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. archpdfs.lps.org [archpdfs.lps.org]

- 8. lamothe-abiet.com [lamothe-abiet.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. atpgroup.com [atpgroup.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Note: A Guide to Chiral Resolution Using (+)-Dipivaloyl-D-tartaric Acid

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different pharmacological, toxicological, and physiological properties.[1] This reality necessitates the development of robust and efficient methods for the separation of racemic mixtures—equimolar mixtures of two enantiomers—into their constituent, enantiomerically pure forms.[2]

Among the various techniques available for chiral resolution, classical resolution via the formation of diastereomeric salts remains a cornerstone, particularly for its cost-effectiveness and scalability in industrial applications.[1][3] This method leverages the introduction of a single enantiomer of a "resolving agent" to a racemic mixture. The reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[2][3]

(+)-Dipivaloyl-D-tartaric acid (DPTTA), a derivative of the naturally occurring (+)-(2R,3R)-tartaric acid, has emerged as a highly effective and versatile chiral resolving agent, particularly for racemic bases like amines.[4][5] Its rigid structure and strategically positioned functional groups facilitate the formation of well-defined crystalline lattices with a wide array of chiral compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of (+)-DPTTA for chiral resolution.

Mechanism of Chiral Recognition and Diastereomeric Salt Formation

The efficacy of (+)-DPTTA as a resolving agent is rooted in its ability to form diastereomeric salts with distinct physicochemical properties. When a racemic mixture of a base, for instance, a racemic amine (containing both R- and S-enantiomers), is treated with enantiomerically pure (+)-DPTTA, two diastereomeric salts are formed: [(R-amine)-(+)-DPTTA] and [(S-amine)-(+)-DPTTA].

The fundamental principle behind the separation is the differential solubility of these two diastereomeric salts in a given solvent system.[4] This difference arises from the distinct three-dimensional arrangement of the atoms in the diastereomers, which leads to variations in their crystal packing and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).[6] Consequently, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.[3]

The success of the resolution is contingent upon the degree of difference in the solubility of the diastereomeric salts. Factors such as the choice of solvent, temperature, and the stoichiometry of the reactants play a crucial role in maximizing this solubility difference and, consequently, the efficiency of the resolution.[1]

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol provides a generalized, step-by-step methodology for the chiral resolution of a racemic amine using (+)-DPTTA. It is imperative to note that optimization of specific parameters, such as solvent and temperature, may be necessary for different substrates.

Materials:

-

Racemic amine

-

This compound (DPTTA)

-

Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, or a mixture)

-

2M Sodium Hydroxide (NaOH)

-

Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment (flasks, condenser, magnetic stirrer, filtration apparatus)

Procedure:

Part 1: Diastereomeric Salt Formation and Crystallization

-

Dissolution: In a suitable flask, dissolve the racemic amine in a minimal amount of the chosen anhydrous solvent with gentle heating and stirring.

-

Preparation of Resolving Agent Solution: In a separate flask, dissolve 0.5 equivalents of (+)-DPTTA in the same solvent, again using minimal volume and gentle heating if necessary.

-

Salt Formation: Slowly add the (+)-DPTTA solution to the solution of the racemic amine with continuous stirring. The molar ratio of the resolving agent to the racemic compound may need to be optimized, with ratios around 0.25 to 0.5 often being effective.[7]

-

Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the isolated diastereomeric salt, for instance, under an infrared lamp or in a vacuum oven at a suitable temperature.[4]

Part 2: Liberation of the Enantiomerically Enriched Amine

-

Dissolution of the Salt: Dissolve the dried diastereomeric salt in an aqueous solution of a base, such as 2M NaOH, to break the salt and liberate the free amine.[4]

-

Extraction: Extract the liberated amine from the aqueous solution using a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction multiple times (typically three) to ensure complete recovery.[4]

-

Work-up: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Isolation of the Enriched Amine: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the enantiomerically enriched amine.

Part 3: Analysis of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved amine is a critical measure of the success of the resolution.[8] It is defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. Several analytical techniques can be employed for this determination:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method that separates the enantiomers on a chiral stationary phase.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers, allowing for their quantification.[8]

-

Polarimetry: This traditional method measures the optical rotation of the sample. While rapid, its accuracy can be affected by concentration, solvent, and temperature.[10]

A detailed protocol for chiral HPLC analysis can be found in specialized guides.[8]

Visualizing the Workflow

The following diagram illustrates the key stages of the chiral resolution process.

Caption: Workflow for chiral resolution using (+)-DPTTA.

Critical Parameters and Optimization

The efficiency of chiral resolution is highly dependent on several experimental parameters. The following table summarizes key factors and their potential impact on the outcome.

| Parameter | Effect on Resolution | Optimization Considerations |

| Solvent | Influences the absolute and relative solubilities of the diastereomeric salts. A good solvent should provide a significant difference in solubility between the two diastereomers. | Screen a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons). Solvent mixtures can also be effective. |

| Temperature | Affects solubility. A controlled cooling rate is crucial for the formation of well-defined crystals and to avoid the co-precipitation of the more soluble diastereomer. | Gradual cooling generally yields higher purity crystals. The final temperature for crystallization should be optimized to balance yield and enantiomeric excess. |

| Stoichiometry | The molar ratio of the resolving agent to the racemic compound can impact the yield and purity of the isolated diastereomer. | Typically, 0.5 equivalents of the resolving agent are used, but this may need to be adjusted. Using less than 0.5 equivalents can sometimes improve the enantiomeric excess of the crystallized salt. |

| Concentration | The concentration of the reactants in the solvent affects the supersaturation level, which is a driving force for crystallization. | Higher concentrations can increase the yield but may also lead to the entrapment of impurities. The optimal concentration is a balance between yield and purity. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Oiling out instead of crystallization | The diastereomeric salt may be melting at the crystallization temperature or is too soluble in the chosen solvent. | Try a different solvent or a solvent mixture. Use a lower crystallization temperature. Ensure the starting materials are pure and dry. |

| Low yield of the desired enantiomer | The diastereomeric salt may be too soluble in the chosen solvent. The crystallization time may be too short. | Use a less polar solvent to decrease solubility. Increase the crystallization time or lower the final crystallization temperature. |

| Poor enantiomeric excess (e.e.) | The solubility difference between the diastereomeric salts is small. Co-precipitation of the more soluble diastereomer. Inefficient washing of the crystals. | Screen for a more selective solvent system. Employ a slower cooling rate. Wash the crystals thoroughly with cold solvent. Recrystallize the diastereomeric salt. |

Conclusion

Chiral resolution using this compound is a powerful and widely applicable method for obtaining enantiomerically enriched compounds, particularly amines.[4] A thorough understanding of the principles of diastereomeric salt formation and the systematic optimization of key experimental parameters are crucial for achieving high yields and excellent enantiomeric purities. This application note provides a foundational framework to guide researchers in the successful implementation of this important technique in their synthetic endeavors.

References

- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. uma.es [uma.es]

- 10. Determination of enantiomeric excess [ch.ic.ac.uk]

Application Notes and Protocols for Enantiomeric Separation Using (+)-Dipivaloyl-D-tartaric Acid

Introduction